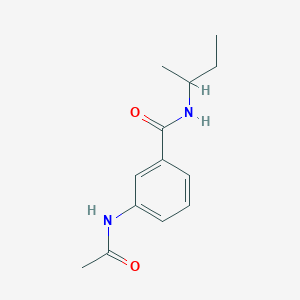![molecular formula C19H21ClN2O2 B269242 3-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B269242.png)
3-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide, commonly known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1994 by Honda and colleagues and has since been studied for its anti-inflammatory, anti-cancer, and antioxidant properties.
Mechanism of Action
CDDO exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer development and progression, including the nuclear factor-kappa B (NF-κB) pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway. It also exhibits potent antioxidant and anti-inflammatory properties by reducing oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
CDDO has been shown to modulate various biochemical and physiological processes in cells and tissues, including the regulation of gene expression, cell cycle progression, apoptosis, and immune response. It also exhibits neuroprotective effects by reducing neuroinflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
CDDO has several advantages as a research tool, including its potent anti-cancer, anti-inflammatory, and antioxidant properties, as well as its ability to modulate multiple signaling pathways. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on CDDO, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the identification of its molecular targets and mechanisms of action. Additionally, further studies are needed to evaluate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of CDDO involves several steps, including the condensation of diethyl malonate with 4-chlorobenzaldehyde, followed by the reaction with acetic anhydride and sodium acetate to form the intermediate compound. The final product is obtained by the reaction of the intermediate compound with 2,3-dimethyl-2-butene-1-ol in the presence of a strong acid catalyst.
Scientific Research Applications
CDDO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines and animal models.
properties
Product Name |
3-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide |
|---|---|
Molecular Formula |
C19H21ClN2O2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N,N-diethylbenzamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-22(4-2)19(24)15-6-5-7-17(13-15)21-18(23)12-14-8-10-16(20)11-9-14/h5-11,13H,3-4,12H2,1-2H3,(H,21,23) |
InChI Key |
WPGBVVUYRBEKEJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![2-(4-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269168.png)
![4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269171.png)
![3-[(anilinocarbonyl)amino]-N-propylbenzamide](/img/structure/B269175.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269176.png)
![4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269178.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamide](/img/structure/B269180.png)
![3-[(2,2-dimethylpropanoyl)amino]-N,N-diethylbenzamide](/img/structure/B269183.png)